Cas no 97459-72-8 (4-(2-Methoxy-4-nitrophenyl)morpholine)

4-(2-Methoxy-4-nitrophenyl)morpholine structure
97459-72-8 structure
Product Name:4-(2-Methoxy-4-nitrophenyl)morpholine
CAS-Nr.:97459-72-8
MF:C11H14N2O4
MW:238.239862918854
MDL:MFCD00451684
CID:801121
PubChem ID:21936465
Update Time:2024-10-25

4-(2-Methoxy-4-nitrophenyl)morpholine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(2-Methoxy-4-nitrophenyl)morpholine
    • 2-(1-morpholinyl)-5-nitroanisole
    • Morpholine,4-(2-methoxy-4-nitrophenyl)-
    • 4-(2-Methoxy-4-nitrophenyl)morpholine (ACI)
    • 3-Methoxy-4-(4-morpholinyl)-1-nitrobenzene
    • CS-B1091
    • AKOS000482716
    • 97459-72-8
    • AS-42078
    • DTXSID10620354
    • STL089387
    • SCHEMBL2062084
    • KORWLDQABONDQH-UHFFFAOYSA-N
    • 4-(2-methoxy-4-nitro-phenyl)-morpholine
    • Morpholine, 4-(2-methoxy-4-nitrophenyl)-
    • ALBB-012990
    • MFCD00451684
    • MDL: MFCD00451684
    • Inchi: 1S/C11H14N2O4/c1-16-11-8-9(13(14)15)2-3-10(11)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3
    • InChI-Schlüssel: KORWLDQABONDQH-UHFFFAOYSA-N
    • Lächelt: [O-][N+](C1C=C(OC)C(N2CCOCC2)=CC=1)=O

Berechnete Eigenschaften

  • Genaue Masse: 238.09535693g/mol
  • Monoisotopenmasse: 238.09535693g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 263
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 1.5
  • Topologische Polaroberfläche: 67.5Ų

4-(2-Methoxy-4-nitrophenyl)morpholine Sicherheitsinformationen

  • Gefahrenklasse:IRRITANT

4-(2-Methoxy-4-nitrophenyl)morpholine Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-0761-5g
4-(2-METHOXY-4-NITROPHENYL)MORPHOLINE
97459-72-8 95%
5g
$425 2023-09-07
Fluorochem
094130-250mg
4-(2-Methoxy-4-nitrophenyl)morpholine
97459-72-8 95%
250mg
£97.00 2022-03-01
Fluorochem
094130-1g
4-(2-Methoxy-4-nitrophenyl)morpholine
97459-72-8 95%
1g
£165.00 2022-03-01
Fluorochem
094130-5g
4-(2-Methoxy-4-nitrophenyl)morpholine
97459-72-8 95%
5g
£724.00 2022-03-01
ChemScence
CS-B1091-100mg
4-(2-Methoxy-4-nitrophenyl)morpholine
97459-72-8
100mg
$100.0 2022-04-26
Alichem
A019107752-1g
4-(2-Methoxy-4-nitrophenyl)morpholine
97459-72-8 95%
1g
$183.75 2023-08-31
Alichem
A019107752-5g
4-(2-Methoxy-4-nitrophenyl)morpholine
97459-72-8 95%
5g
$642.60 2023-08-31
eNovation Chemicals LLC
D490934-1g
4-(2-METHOXY-4-NITROPHENYL)MORPHOLINE
97459-72-8 95%
1g
$216 2023-09-04
eNovation Chemicals LLC
D490934-5G
4-(2-METHOXY-4-NITROPHENYL)MORPHOLINE
97459-72-8 95%
5g
$648 2023-09-04
abcr
AB408223-1 g
4-(2-Methoxy-4-nitrophenyl)morpholine
97459-72-8
1g
€332.70 2023-04-25

4-(2-Methoxy-4-nitrophenyl)morpholine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Catalysts: Polyethylene glycol (polymer-supported)
Referenz
Application of polystyrene-supported polyethylene glycol in organic synthesis (II).
Yu, Shanxin; Liu, Wenqi, Lizi Jiaohuan Yu Xifu, 1992, 8(3), 211-16

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 80 °C
Referenz
Preparation of imidazopyridazine compounds useful as IRAK4 inhibitors
, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 15 h, 120 °C
Referenz
Preparation of N-acylazetidine MEK inhibitors and 4-aryl-2-aminopyrimidine or 4-aryl-2-aminoalkylpyrimidine JAK-2 inhibitors and their combinations useful for treating neoplasm
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 15 h, 120 °C
Referenz
4-Aryl-2-aminopyrimidines or 4-aryl-2-aminoalkylpyrimidines as JAK-2 modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Referenz
Synthesis of heterocyclic spleen tyrosine kinase inhibitors treating cancers, inflammatory, allergic or autoimmune diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfoxide ;  overnight, 100 °C
Referenz
Preparation of oxazolidinone derivatives as anticoagulants
, Japan, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  10 min, 20 °C; 3 h, 80 °C
Referenz
Preparation of 2-amino-4-heteroarylaminopyrimidine derivatives as IGF-1R kinase inhibitors for use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  (+)-BINAP Solvents: Toluene ;  10 min, 20 °C
Referenz
Preparation of 2,4-disubstituted amino pyrimidinyl derivatives for use as anticancer agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 overnight, 130 °C
Referenz
Preparation of morpholinylanilino quinazoline derivatives for use as antiviral agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  48 h, 110 °C
Referenz
Pyrrolones and pyrrolidinones as melanin concentrating hormone receptor-1 antagonists and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, 80 °C
Referenz
Preparation of FLT3 kinase inhibitor for treating FLT3 mediated diseases
, China, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 15 h, 120 °C
Referenz
Pyrimidine derivatives as JAK-2 inhibitors in combination with other agents and their preparation and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  3 h, 80 °C
Referenz
Discovery of 2,4-bis-arylamino-1,3-pyrimidinebis-arylamino-1,3-pyrimidines as insulin-like growth factor-1 receptor (IGF-1R) inhibitors
Buchanan, John L.; Newcomb, John R.; Carney, David P.; Chaffee, Stuart C.; Chai, Lilly; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2394-2399

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  BINAP Solvents: Toluene ;  rt; 7 h, 80 °C
Referenz
Preparation of thieno[3,2-d]pyrimidine-2,4-diamine derivatives as Syk kinase inhibitors
, Japan, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 rt → 120 °C; 15 h, 120 °C
Referenz
preparation of pyrimidine derivatives as LRRK2 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 4 h, rt → 100 °C; 100 °C → rt
Referenz
Preparation of thiazolopyridinones as MCH receptor antagonists for treating and preventing symptoms associated with obesity and related diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  4 h, 80 °C
Referenz
Preparation of imidazopyrazine Syk inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  48 h, rt
Referenz
Preparation of fused bicyclic derivatives of 2,4-diaminopyrimidine as ALK and c-Met kinase inhibitors
, World Intellectual Property Organization, , ,

4-(2-Methoxy-4-nitrophenyl)morpholine Raw materials

4-(2-Methoxy-4-nitrophenyl)morpholine Preparation Products

4-(2-Methoxy-4-nitrophenyl)morpholine Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
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(CAS:97459-72-8)4-(2-Methoxy-4-nitrophenyl)morpholine
Bestellnummer:A858625
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:13
Preis ($):549.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:97459-72-8)4-(2-Methoxy-4-nitrophenyl)morpholine
A858625
Reinheit:99%
Menge:5g
Preis ($):549.0
Email